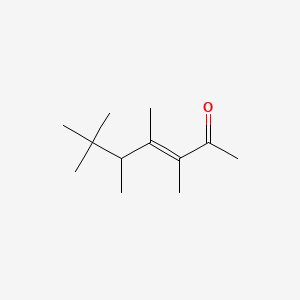
16-methylheptadecyl (E)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 16-methylheptadecyl (E)-octadec-9-enoate
- 16-methylheptadecyl (E)-eicos-11-enoate
- 16-methylheptadecyl (E)-tetradec-7-enoate
Uniqueness
16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.
Propiedades
Número CAS |
97259-85-3 |
|---|---|
Fórmula molecular |
C40H78O2 |
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
16-methylheptadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11- |
Clave InChI |
BDYMKXOJTJMBDU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)










![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)

